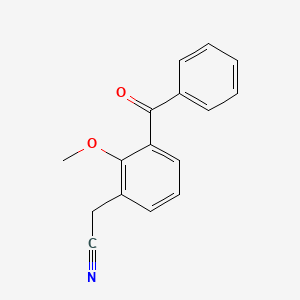

(3-Benzoyl-2-methoxyphenyl)acetonitrile

Description

(3-Benzoyl-2-methoxyphenyl)acetonitrile is a chemical compound with the molecular formula C₁₆H₁₃NO₂. lookchem.comlookchem.com It belongs to the class of acetonitriles and is characterized as a white solid. lookchem.com The molecule's structure is notable for its dense arrangement of three distinct functional groups on a central benzene (B151609) ring: a benzoyl group, a methoxy (B1213986) group, and a cyanomethyl (acetonitrile) group. This trifecta of functionalities makes it a valuable and versatile building block for the synthesis of a wide array of more complex organic compounds. lookchem.com

The chemical identity of this compound is deeply rooted in the broader classes of benzonitriles and methoxyaromatic compounds, both of which are cornerstones of synthetic chemistry.

Benzonitriles , aromatic compounds bearing a cyano (-C≡N) substituent, are highly prized intermediates. The nitrile group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. quora.com Furthermore, the nitrile group itself is a versatile functional handle, capable of being transformed into amines, carboxylic acids, amides, and ketones, thus providing numerous pathways for molecular elaboration.

Methoxyaromatic compounds , containing a methoxy (-OCH₃) group on an aromatic ring, stand in contrast. The methoxy group is a strong electron-donating group, activating the ring and making it more susceptible to electrophilic attack. studymind.co.uk It directs incoming substituents to the ortho and para positions. libretexts.org This activating nature is fundamental in the synthesis of many natural products and pharmaceutical agents.

This compound exists at the intersection of these two domains. It features the electron-donating methoxy group and the electron-withdrawing benzoyl and cyanomethyl groups on the same aromatic ring, creating a complex electronic environment that dictates its reactivity and synthetic utility.

The unique arrangement of functional groups in this compound endows it with multiple potential sites for chemical reactions.

| Functional Group | Position on Ring | Chemical Nature | Potential Reactions |

| Benzoyl | 3 | Electron-withdrawing ketone | Reduction to alcohol, Grignard/organolithium addition, Wittig reaction |

| Methoxy | 2 | Electron-donating ether | Ether cleavage (harsh conditions), Ortho-para director |

| Cyanomethyl | 1 | Electron-withdrawing nitrile | Hydrolysis to acid, Reduction to amine, Nucleophilic addition to nitrile |

| Benzylic CH₂ | 1 | Acidic methylene (B1212753) | Deprotonation to form a nucleophilic carbanion |

The reactivity of the central benzene ring towards electrophilic substitution is particularly complex. The powerful activating and ortho, para-directing effect of the methoxy group at position 2 is electronically opposed by the deactivating, meta-directing influences of the benzoyl group at position 3 and the cyanomethyl group at position 1. This electronic tug-of-war suggests that any substitution reactions on the ring would require carefully chosen conditions to achieve regioselectivity.

The most accessible points of reactivity are often the functional groups themselves. The ketone of the benzoyl group can be readily reduced to a secondary alcohol. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing entry into different families of compounds. Additionally, the protons on the methylene bridge (-CH₂CN) are rendered acidic by the adjacent nitrile group, allowing for deprotonation to form a stabilized carbanion. This anion can then be used as a nucleophile in various carbon-carbon bond-forming reactions.

While specific documentation detailing the first synthesis of this compound is not prominent in historical chemical literature, its conceptual synthesis relies on foundational reactions in organic chemistry that were developed over a century ago. The construction of its core structure, a substituted benzophenone (B1666685), is intrinsically linked to the discovery of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877. wikipedia.org

The Friedel-Crafts acylation allows for the attachment of an acyl group (like a benzoyl group) to an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgbyjus.com A plausible synthetic approach to the benzophenone core of the target molecule would involve the Friedel-Crafts acylation of a substituted anisole (B1667542) (methoxybenzene) derivative. wisc.eduprepchem.com However, achieving the specific 3-benzoyl-2-methoxy substitution pattern would have presented a significant regiochemical challenge for early chemists, often resulting in mixtures of isomers. researchgate.net The development of methods using blocking groups was a later innovation to control the position of substitution on aromatic rings. researchgate.net

The introduction of the cyanomethyl group represents another key synthetic step. A common historical and modern method for this transformation is the nucleophilic substitution of a benzyl (B1604629) halide with an alkali metal cyanide, a reaction well-established by the early 20th century. orgsyn.org For instance, a substituted 2-methoxy-3-benzoylbenzyl bromide could theoretically be reacted with sodium cyanide to yield the final product.

Therefore, the synthesis of a molecule as structurally complex as this compound is a testament to the advancements in synthetic methodology, particularly in controlling regioselectivity in electrophilic aromatic substitutions and performing sequential functional group transformations.

Structure

3D Structure

Properties

CAS No. |

22071-33-6 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-(3-benzoyl-2-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C16H13NO2/c1-19-16-13(10-11-17)8-5-9-14(16)15(18)12-6-3-2-4-7-12/h2-9H,10H2,1H3 |

InChI Key |

MIJYFLXOJQTGHU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)C2=CC=CC=C2)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzoyl 2 Methoxyphenyl Acetonitrile

Established Synthetic Routes

Traditional synthesis of (3-Benzoyl-2-methoxyphenyl)acetonitrile and related benzylic nitriles relies on robust, multi-step sequences. These methods prioritize the reliable construction of the core molecular framework followed by the introduction of the nitrile functional group through well-understood reaction mechanisms.

Nucleophilic Substitution Approaches (e.g., Cyanation of Halogenated Precursors)

The most direct and widely practiced method for introducing the acetonitrile (B52724) moiety is the nucleophilic substitution of a benzyl (B1604629) halide. This reaction, a variant of the Kolbe nitrile synthesis, involves the displacement of a halide (typically chloride or bromide) by a cyanide anion. wikipedia.orgwikipedia.org

The key precursor, (3-benzoyl-2-methoxybenzyl) halide, undergoes an SN2 reaction with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). wikipedia.orgorgsyn.org The reaction is typically conducted in a polar aprotic solvent to solvate the cation of the cyanide salt, thereby enhancing the nucleophilicity of the cyanide ion.

Key reaction parameters include:

Cyanide Source: Sodium cyanide and potassium cyanide are common. orgsyn.orggoogle.com

Solvent: Dimethyl sulfoxide (B87167) (DMSO), acetone, or ethanol/water mixtures are frequently used to facilitate the dissolution of the cyanide salt and the organic substrate. orgsyn.orggoogle.com

Temperature: The reaction often requires heating to proceed at a practical rate, with temperatures typically ranging from 60 °C to the reflux temperature of the solvent.

Catalyst: In some cases, a catalytic amount of sodium iodide may be added to facilitate the reaction by in situ conversion of a benzyl chloride to the more reactive benzyl iodide (Finkelstein reaction). google.com

The general transformation is illustrated below:

A representative reaction for the cyanation of a substituted benzyl chloride.

Below is a table summarizing typical conditions for the cyanation of benzyl halides, which are applicable to the synthesis of the target compound.

| Cyanide Source | Solvent | Temperature | Additive | Typical Yield |

| Sodium Cyanide | Ethanol/Water | Reflux | None | 80-90% |

| Potassium Cyanide | DMSO | 80-100 °C | None | >85% |

| Sodium Cyanide | Acetone | Reflux | Sodium Iodide | 85-95% |

Precursor Design and Derivatization Strategies

The successful synthesis of this compound is critically dependent on the efficient construction of its immediate precursor, typically (3-benzoyl-2-methoxybenzyl) chloride or bromide. The design of this precursor involves a multi-step pathway starting from simpler aromatic compounds.

A plausible synthetic strategy begins with a substituted anisole (B1667542) or toluene (B28343) derivative, followed by the sequential introduction of the required functional groups. One common and powerful method for introducing the benzoyl group is the Friedel-Crafts acylation . nih.govlibretexts.org In this electrophilic aromatic substitution reaction, an acyl chloride (e.g., benzoyl chloride) reacts with an activated aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wisc.edu

For this specific target, a potential route could start from 2-methoxytoluene. The methoxy (B1213986) group is an ortho-, para-directing activator, while the methyl group is also an ortho-, para-director. wisc.edu The benzoylation would likely occur at the position para to the methoxy group (position 5) or ortho to the methoxy group (position 3), with steric hindrance influencing the final product distribution.

A potential multi-step synthesis for the halogenated precursor is outlined below:

Friedel-Crafts Acylation: 2-Methoxytoluene is acylated with benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to produce 3-benzoyl-2-methoxytoluene.

Benzylic Halogenation: The methyl group of 3-benzoyl-2-methoxytoluene is then converted to a halomethyl group. This can be achieved via a free-radical halogenation using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to yield (3-benzoyl-2-methoxybenzyl) bromide.

An alternative precursor is the corresponding benzyl alcohol, which can be synthesized by the oxidation of the methyl group to an aldehyde (e.g., 3-benzoyl-2-methoxybenzaldehyde), followed by reduction. prepchem.com The resulting alcohol can then be converted to the benzyl halide using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Advanced and Green Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more efficient, safer, and environmentally benign methods. These strategies aim to reduce the use of hazardous reagents, minimize waste, and improve catalytic efficiency.

Catalytic Approaches in C–C Bond Formation for Acetonitrile Introduction

Modern catalytic methods offer powerful alternatives to traditional SN2 cyanation. Transition-metal catalysis, particularly with palladium and nickel, has become a cornerstone for forming C–C bonds. researchgate.netbohrium.com

Palladium-Catalyzed Cyanation: Palladium complexes can catalyze the cyanation of aryl and benzyl halides under milder conditions and with greater functional group tolerance than traditional methods. nih.govnih.gov These reactions often employ less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which reduce the concentration of free cyanide ions in the solution, thereby preventing catalyst poisoning. nih.gov Some protocols even utilize benzyl cyanide itself as a "cyanide-free" source, proceeding through a cyanide metathesis mechanism. rsc.org

Nickel-Catalyzed Cyanation: Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium. researchgate.netresearchgate.net Nickel catalysts can facilitate the cyanation of not only benzyl halides but also benzyl alcohol derivatives (e.g., pivalates or esters), thus avoiding the need to prepare the often-unstable benzyl halides. researchgate.net Recent studies have also demonstrated the nickel-catalyzed cyanation of benzylic C-H bonds, representing a highly atom-economical approach. acs.org

Furthermore, catalytic methods have enabled the direct cyanation of benzyl alcohols, bypassing the halogenation step entirely. nih.govresearchgate.net Lewis acids like indium(III) bromide (InBr₃) or zinc triflate (Zn(OTf)₂) can activate the alcohol towards substitution with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netorganic-chemistry.org Boron Lewis acids have been used to catalyze the reaction with isonitriles acting as a safer cyanide source. nih.gov

| Catalyst System | Substrate | Cyanide Source | Key Advantage |

| Palladium / Ligand | Benzyl Halide | Zn(CN)₂, K₄[Fe(CN)₆] | High functional group tolerance, uses less toxic cyanide sources. nih.gov |

| Nickel / Ligand | Benzyl Pivalate | Zn(CN)₂ | Avoids preparation of unstable benzyl halides. researchgate.net |

| B(C₆F₅)₃ | Benzyl Alcohol | Isonitrile | Direct cyanation of alcohols using a safer cyanide source. nih.gov |

| Copper / Ligand | Benzylic C-H | TMSCN | Direct functionalization of C-H bonds. nih.gov |

Sustainable Solvent Systems and Reaction Conditions

In line with the principles of green chemistry, significant effort has been directed towards replacing conventional volatile organic solvents with more sustainable alternatives. journals.co.za

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Palladium-catalyzed cyanation reactions have been successfully performed in aqueous systems, often with the aid of surfactants to solubilize the organic substrates. nih.gov

Ionic Liquids (ILs): Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]), have been used as both the solvent and catalyst for nitrile synthesis from aldehydes, offering a metal-free and efficient pathway. acs.org

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies product purification. One-pot syntheses of nitriles from aldehydes have been achieved under solvent-free conditions using catalysts like a deep eutectic mixture of choline (B1196258) chloride and urea (B33335). organic-chemistry.org

These approaches not only reduce the environmental impact but can also lead to improved reaction rates and selectivities. researchgate.net

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions involving hazardous materials like cyanides. rsc.org In a flow reactor, small volumes of reagents are continuously mixed and reacted in a capillary or microchannel, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

This enhanced control leads to:

Improved Safety: The small reaction volume significantly minimizes the risk associated with handling highly toxic reagents like alkali metal cyanides or exothermic reactions.

Higher Yields and Purity: Precise temperature control can suppress the formation of side products, leading to cleaner reactions and higher yields.

Scalability: Production can be easily scaled up by running the reactor for longer periods or by using multiple reactors in parallel, bypassing the challenges of scaling up batch reactions.

Cyanide-free methods for nitrile synthesis have been successfully adapted to flow chemistry. For example, the van Leusen reaction, which converts ketones to nitriles using p-tosylmethyl isocyanide (TosMIC), has been implemented in a continuous flow process, achieving fast reaction times and high throughput. rsc.orgrsc.org

Chemical Reactivity and Transformation Pathways of 3 Benzoyl 2 Methoxyphenyl Acetonitrile

Reactions of the Nitrile Functional Group

The nitrile group (C≡N) is a cornerstone of the molecule's reactivity, participating in a variety of transformations including hydrolysis, nucleophilic additions, and cyclization reactions. libretexts.org

Hydrolysis to Carboxylic Acid Derivatives

The carbon-nitrogen triple bond of the nitrile group can undergo hydrolysis to form carboxylic acids or their corresponding salts. libretexts.orgweebly.com This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgweebly.com

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. The reaction proceeds through protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. chemistrysteps.com This initially forms an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid, in this case, (3-benzoyl-2-methoxyphenyl)acetic acid. libretexts.orgchemistrysteps.com

In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. libretexts.org The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. weebly.comchemistrysteps.com This process also forms an amide intermediate, which is then hydrolyzed to the carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

| Reaction Type | Reagents | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, H₂O, Heat | (3-Benzoyl-2-methoxyphenyl)acetamide | (3-Benzoyl-2-methoxyphenyl)acetic acid |

| Base-Catalyzed Hydrolysis | 1. Aqueous NaOH or KOH, Heat 2. H₃O⁺ | (3-Benzoyl-2-methoxyphenyl)acetamide | Sodium (3-benzoyl-2-methoxyphenyl)acetate, then (3-Benzoyl-2-methoxyphenyl)acetic acid |

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents and organolithium compounds. masterorganicchemistry.com The addition of a Grignard reagent (R-MgX) to the nitrile results in the formation of an intermediate imine salt. masterorganicchemistry.com Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone. masterorganicchemistry.com For (3-Benzoyl-2-methoxyphenyl)acetonitrile, this reaction presents a challenge of chemoselectivity, as the Grignard reagent can also attack the carbonyl carbon of the benzoyl group. Careful control of reaction conditions would be necessary to favor addition to the nitrile.

Similarly, silyl (B83357) ketene (B1206846) imines, which are potent nucleophiles, can be generated in situ from acetonitrile (B52724) using reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base. richmond.edu These intermediates can then participate in nucleophilic addition reactions. richmond.edu

| Nucleophile | Reagent Example | Intermediate after Addition | Final Product after Hydrolysis |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Iminium salt | 1-(3-Benzoyl-2-methoxyphenyl)propan-2-one |

| Organolithium | n-Butyllithium (n-BuLi) | Iminium salt | 1-(3-Benzoyl-2-methoxyphenyl)pentan-2-one |

Cyclization Reactions Involving the Nitrile

Benzoylacetonitrile (B15868) and its derivatives are highly valued synthons in heterocyclic chemistry due to the combined reactivity of the nitrile, carbonyl, and active methylene (B1212753) groups. tubitak.gov.tr These molecules serve as precursors for the synthesis of various five-membered heterocycles, including pyrroles, furans, and thiophenes. tubitak.gov.tr The nitrile group of this compound, in conjunction with the adjacent active methylene, can participate in intramolecular or intermolecular cyclization reactions to form complex heterocyclic structures. tubitak.gov.trbeilstein-journals.org For example, reaction with α-haloketones or similar bifunctional electrophiles can lead to the formation of substituted furans or pyrroles. Intramolecular cyclization is also a possibility, where the nitrile or an intermediate derived from it could react with one of the aromatic rings under specific conditions, potentially mediated by strong acids or metal catalysts. researchgate.net

Reactions of the Benzoyl Moiety

The benzoyl group introduces a ketone carbonyl and a second aromatic ring, both of which are sites for further chemical transformations.

Carbonyl Reactivity (e.g., Enolization, Condensations)

The ketone carbonyl of the benzoyl group can undergo typical carbonyl reactions. Furthermore, the methylene group situated between the nitrile and the methoxy-substituted phenyl ring is an "active methylene" group. The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the aromatic ring. Deprotonation with a base generates a resonance-stabilized carbanion (enolate).

This carbanion is a strong nucleophile and can participate in condensation reactions, such as the Knoevenagel condensation. researchgate.net In such a reaction, the carbanion derived from this compound could attack an aldehyde, leading to the formation of a new carbon-carbon double bond after dehydration. researchgate.net

| Reaction Type | Reagents | Key Intermediate | Potential Product Class |

| Knoevenagel Condensation | Aldehyde (e.g., Benzaldehyde), Base (e.g., Piperidine) | Carbanion at the methylene bridge | α,β-Unsaturated nitrile |

| Aldol-type Self-Condensation | Base (e.g., NaOH) | Enolate of the benzoyl ketone | Dimeric condensation product |

Aromatic Substitutions on the Benzoyl Ring

The benzoyl ring is subject to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The carbonyl group of the benzoyl moiety is an electron-withdrawing group, which deactivates the attached aromatic ring towards electrophilic attack compared to benzene (B151609). msu.edu It also acts as a meta-director, guiding incoming electrophiles to the positions meta to the carbonyl group. msu.edu Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation will predominantly yield the 3'-substituted product on the benzoyl ring.

Nucleophilic aromatic substitution (NAS) on the benzoyl ring is generally not favored unless there are additional, powerful electron-withdrawing groups (like nitro groups) at ortho or para positions and a suitable leaving group is present. youtube.comyoutube.com

| Reaction Type | Reagents | Electrophile | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (3-(3-Nitrobenzoyl)-2-methoxyphenyl)acetonitrile |

| Bromination | Br₂, FeBr₃ | Br⁺ | (3-(3-Bromobenzoyl)-2-methoxyphenyl)acetonitrile |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | CH₃CO⁺ | (3-(3-Acetylbenzoyl)-2-methoxyphenyl)acetonitrile |

Reactivity of the Methoxy-Substituted Phenyl Ring

The phenyl ring bearing the methoxy (B1213986) group is susceptible to various transformations, primarily electrophilic aromatic substitutions and modifications of the methoxy group itself. The electronic nature of the substituents—the electron-donating methoxy group and the electron-withdrawing benzoyl and cyanomethyl groups—plays a crucial role in directing the outcome of these reactions.

Electrophilic Aromatic Substitutions

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the positions ortho and para to the methoxy group. Conversely, the benzoyl and cyanomethyl groups are deactivating and meta-directing. In this compound, the positions on the methoxy-substituted ring are influenced by these competing effects.

Typical electrophilic aromatic substitution reactions include nitration and halogenation. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be predicted based on the principles of EAS on substituted benzenes. The positions ortho and para to the activating methoxy group (positions 1, 3, and 5 relative to the methoxy group) are electronically enriched. However, steric hindrance from the adjacent benzoyl group and the cyanomethyl-bearing substituent will also influence the regioselectivity of the substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position on Phenyl Ring | Activating/Deactivating Influence | Predicted Reactivity |

| 4 | para to methoxy, meta to benzoyl | Highly activated, sterically accessible |

| 6 | ortho to methoxy, ortho to benzoyl | Activated, but sterically hindered |

It is anticipated that electrophilic attack will preferentially occur at the 4-position, which is para to the strongly activating methoxy group and less sterically hindered than the 6-position.

Transformations of the Methoxy Group

The methoxy group, an ether linkage, can be cleaved under specific conditions to yield a phenol (B47542). This transformation, known as demethylation or ether cleavage, is a common reaction for aryl methyl ethers.

The most prevalent method for cleaving aryl methyl ethers is treatment with strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). researchgate.netbu.edu.egwikipedia.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophilic substitution reaction occurs where the halide ion attacks the methyl group, leading to the formation of the corresponding phenol and a methyl halide. researchgate.netbu.edu.egwikipedia.org

Reaction Scheme for Acid-Catalyzed Demethylation:

This compound + HX → (3-Benzoyl-2-hydroxyphenyl)acetonitrile + CH₃X (where X = Br, I)

Alternative reagents for demethylation include boron trihalides (e.g., BBr₃), which are powerful Lewis acids that can effect ether cleavage under milder conditions than strong mineral acids.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that incorporates structural elements from all the starting materials. beilstein-journals.org These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules and libraries of compounds. The structure of this compound, containing a ketone and an active methylene group (due to the electron-withdrawing nature of the cyano group), makes it a suitable candidate for various MCRs, particularly those leading to the formation of heterocyclic rings.

While specific literature detailing the use of this compound in MCRs is limited, its structural similarity to benzoylacetonitrile suggests its potential participation in several named reactions.

Potential Multi-Component Reactions:

Hantzsch Pyridine (B92270) Synthesis: This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can be subsequently oxidized to a pyridine. google.comgrowingscience.com Given that this compound contains a β-ketonitrile moiety, it could potentially react with an aldehyde and another active methylene compound in the presence of a nitrogen source to yield highly substituted pyridine derivatives.

Biginelli Reaction: The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). mdpi.com By analogy, this compound could potentially serve as the β-dicarbonyl component in a Biginelli-type reaction, reacting with an aldehyde and urea or thiourea (B124793) to produce functionalized dihydropyrimidines.

Gewald Aminothiophene Synthesis: The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. chemicalbook.com The active methylene group in this compound, adjacent to the cyano group, makes it a suitable substrate for this transformation. Reaction with another carbonyl compound and sulfur would be expected to yield a polysubstituted 2-aminothiophene.

The application of this compound in these and other multi-component reactions represents a promising avenue for the synthesis of novel and structurally diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Mechanistic Investigations of Reactions Involving 3 Benzoyl 2 Methoxyphenyl Acetonitrile

Elucidation of Reaction Mechanisms via Kinetic Studies

No specific kinetic studies for reactions involving (3-Benzoyl-2-methoxyphenyl)acetonitrile have been found in the reviewed literature. Information regarding reaction rates, order of reaction, and the determination of rate constants for either the formation or subsequent reactions of this compound is not available.

Identification of Key Intermediates and Transition States

Detailed experimental or computational identification of key intermediates and transition states in reactions of this compound is not described in the available literature. While intermediates such as sigma complexes (arenium ions) are fundamental to the presumed Friedel-Crafts synthesis pathway, specific spectroscopic or computational evidence for these species in the context of this molecule has not been published.

Role of Catalysis in Reaction Pathway Control

While Lewis acids (e.g., AlCl₃, FeCl₃) are employed to catalyze the formation of this compound via Friedel-Crafts acylation, specific studies detailing how different catalysts control reaction pathways, selectivity (ortho vs. para acylation), or reaction efficiency for this particular synthesis are not available.

Solvent Effects on Reaction Mechanism and Selectivity

The influence of different solvents on the reaction mechanism, rate, and selectivity of reactions involving this compound has not been specifically investigated in the reviewed literature. General principles suggest that solvent polarity can influence the stability of charged intermediates and transition states in related reactions, but specific data tables or detailed findings for this compound are absent.

Derivatization and Analog Development of 3 Benzoyl 2 Methoxyphenyl Acetonitrile

Synthesis of Novel Structural Analogs

The synthesis of novel structural analogs of (3-benzoyl-2-methoxyphenyl)acetonitrile can be approached by modifying its core components. A plausible synthetic strategy for the parent compound would likely involve a Friedel-Crafts acylation of 2-methoxyphenylacetonitrile (B128560) or a nucleophilic substitution reaction. Building upon this, the synthesis of analogs can be achieved through several routes.

One common approach is the utilization of substituted starting materials. For instance, by employing variously substituted benzoyl chlorides in a Friedel-Crafts reaction with 2-methoxyphenylacetonitrile, a library of analogs with diverse functionalities on the benzoyl phenyl ring can be generated. Similarly, starting with substituted 2-methoxyphenylacetonitriles would yield analogs with modifications on the other phenyl ring. The synthesis of the precursor, a substituted phenylacetonitrile, can be accomplished through the cyanation of the corresponding benzyl (B1604629) halide. chemicalbook.com

Another strategy involves the modification of the core structure post-synthesis. For example, the methoxy (B1213986) group can be demethylated to a hydroxyl group, which can then be further functionalized. The benzoyl ketone can be reduced to a secondary alcohol or converted to other functional groups.

Below is a table outlining potential synthetic routes to generate novel structural analogs:

| Analog Type | General Structure | Synthetic Approach | Key Reagents |

| Substituted Benzoyl Analogs | Friedel-Crafts acylation of 2-methoxyphenylacetonitrile with a substituted benzoyl chloride. | Substituted Benzoyl Chloride, Lewis Acid (e.g., AlCl₃) | |

| Substituted Phenylacetonitrile Analogs | Friedel-Crafts acylation of a substituted 2-methoxyphenylacetonitrile with benzoyl chloride. | Substituted 2-Methoxyphenylacetonitrile, Benzoyl Chloride, Lewis Acid | |

| Reduced Ketone Analogs | Reduction of the benzoyl ketone in this compound. | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | |

| Demethylated Analogs | Demethylation of the methoxy group. | Boron Tribromide (BBr₃), Hydrobromic Acid (HBr) |

Introduction of Additional Functional Groups

The introduction of additional functional groups to the this compound scaffold is a key strategy for modulating its properties. These functional groups can be introduced at various positions on the aromatic rings or by modifying the existing functionalities.

Electrophilic Aromatic Substitution: The two phenyl rings are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing substituents will govern the position of the new functional group. The methoxy group is an activating, ortho-, para-director, while the benzoyl and acetonitrile (B52724) groups are deactivating, meta-directors.

Modification of the Methoxy Group: The methoxy group can be cleaved to a phenol (B47542), which then serves as a handle for introducing a wide variety of functional groups through etherification or esterification.

Modification of the Benzoyl Group: The carbonyl group of the benzoyl moiety can undergo reactions typical of ketones. For example, it can be converted to an oxime, a hydrazone, or an imine. It can also serve as a site for aldol (B89426) condensation to introduce larger carbon frameworks.

Modification of the Acetonitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. Each of these new functional groups opens up further avenues for derivatization.

The following table summarizes some possible functional group introductions:

| Target Site | Reaction Type | Introduced Functional Group | Potential Reagents |

| Aromatic Rings | Nitration | -NO₂ | HNO₃, H₂SO₄ |

| Aromatic Rings | Halogenation | -Br, -Cl | Br₂, FeBr₃; Cl₂, FeCl₃ |

| Methoxy Group | Demethylation/Etherification | -OH, -OR | BBr₃ then an alkyl halide |

| Benzoyl Group | Oximation | -C(=NOH)Ph | Hydroxylamine (NH₂OH) |

| Acetonitrile Group | Hydrolysis | -COOH | H₃O⁺, heat |

| Acetonitrile Group | Reduction | -CH₂NH₂ | LiAlH₄, H₂ |

Design Principles for Modulating Chemical Reactivity

The chemical reactivity of this compound and its analogs can be fine-tuned by applying specific design principles. These principles are largely based on the electronic and steric effects of the substituents.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density at different parts of the molecule, thereby influencing its reactivity.

Activating the Aromatic Rings: Introducing EDGs such as alkyl, hydroxyl, or additional alkoxy groups onto the phenyl rings will increase their electron density, making them more susceptible to electrophilic attack.

Deactivating the Aromatic Rings: Introducing EWGs like nitro, cyano, or haloformyl groups will decrease the electron density of the aromatic rings, making them less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution under certain conditions.

Modulating Ketone Reactivity: The reactivity of the benzoyl ketone can be altered by substituents on the benzoyl ring. EWGs on this ring will make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. Conversely, EDGs will decrease its electrophilicity.

Steric Effects: The size and position of substituents can influence the reactivity by sterically hindering the approach of reagents to a particular reaction site. For example, introducing bulky substituents ortho to the benzoyl group could hinder reactions at the carbonyl carbon.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to quantitatively correlate the chemical structure of a series of related compounds with their reaction rates. A common tool in SRR studies of aromatic compounds is the Hammett equation:

log(k/k₀) = σρ

where:

k is the rate constant for a reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

For a series of analogs of this compound, SRR studies could be conducted to understand how different substituents affect the rates of specific reactions. For example, one could study the rate of nucleophilic attack at the benzoyl carbonyl group for a series of analogs with different substituents on the benzoyl phenyl ring.

A positive ρ value would indicate that the reaction is favored by electron-withdrawing substituents, while a negative ρ value would suggest that electron-donating substituents accelerate the reaction. The magnitude of ρ provides information about the sensitivity of the reaction to substituent effects.

The following table illustrates hypothetical SRR data for the hydrolysis of substituted benzoyl analogs of this compound, demonstrating the application of the Hammett equation:

| Substituent (at para-position of benzoyl ring) | Substituent Constant (σ) | Hypothetical Relative Rate (k/k₀) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.5 | -0.30 |

| -CH₃ | -0.17 | 0.7 | -0.15 |

| -H | 0.00 | 1.0 | 0.00 |

| -Cl | 0.23 | 2.0 | 0.30 |

| -NO₂ | 0.78 | 10.0 | 1.00 |

A plot of log(k/k₀) versus σ for this hypothetical data would yield a straight line with a positive slope (ρ), indicating that the hydrolysis is accelerated by electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon. Such studies are invaluable for understanding reaction mechanisms and for the rational design of molecules with desired reactivity.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

For (3-Benzoyl-2-methoxyphenyl)acetonitrile, NMR is crucial for confirming the regiochemistry of the substituents on the phenyl ring. The substitution pattern dictates the chemical shifts (δ) and coupling constants (J) of the aromatic protons. The presence of the methoxy (B1213986) (-OCH₃), benzoyl (-C(O)Ph), and acetonitrile (B52724) (-CH₂CN) groups at positions 2, 3, and 1, respectively, creates a unique spin system for the three aromatic protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign the signals and confirm the connectivity between protons and carbons, including the linkage of the benzoyl and acetonitrile moieties to the correct positions on the methoxyphenyl ring. As the parent molecule is achiral, it does not possess stereoisomers, but NMR would be essential for the stereochemical assignment of any chiral derivatives.

Table 6.1.1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on analogous compounds. The exact experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.20 - 7.80 | Multiplet (m) |

| Methylene (B1212753) (-CH₂) | ~3.70 | Singlet (s) |

| Methoxy (-OCH₃) | ~3.85 | Singlet (s) |

Table 6.1.2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous compounds. The exact experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Nitrile (C≡N) | 115 - 125 |

| Aromatic-C | 110 - 160 |

| Methylene (-CH₂) | 15 - 25 |

| Methoxy (-OCH₃) | 55 - 65 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This precision allows for the calculation of a unique molecular formula, distinguishing between compounds that may have the same nominal mass. acs.org

For this compound, HRMS would be used to confirm its molecular formula of C₁₆H₁₃NO₂. lookchem.com The experimentally measured monoisotopic mass would be compared to the theoretically calculated exact mass. A close match, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula. Additionally, the fragmentation pattern observed in the mass spectrum can offer further structural information, revealing stable fragments that correspond to different parts of the molecule, such as the benzoyl or methoxyphenyl moieties.

Table 6.2.1: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol sielc.com |

| Calculated Exact Mass | 251.09463 Da |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods ideal for identifying the presence of different chemical bonds.

In the analysis of this compound, IR and Raman spectra would exhibit distinct peaks corresponding to its key functional groups. A strong, sharp absorption band for the nitrile (C≡N) stretching vibration is expected. The carbonyl (C=O) stretch of the benzoyl ketone group would also produce a strong, characteristic absorption. Other notable vibrations would include C-H stretching from the aromatic and methylene groups, C=C stretching within the aromatic rings, and C-O stretching from the ether linkage. Comparing the experimental spectrum to databases of known compounds aids in structural confirmation. nih.govchemicalbook.com

Table 6.3.1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretch | 2240 - 2260 |

| Ketone (C=O) | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. nih.govmdpi.com

While a specific crystal structure for this compound is not publicly available, this technique would provide invaluable information if suitable crystals were grown. It would confirm the planarity of the phenyl rings and the relative orientations of the benzoyl, methoxy, and acetonitrile substituents. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-stacking that influence the macroscopic properties of the solid. nih.gov For illustrative purposes, the type of data obtained is shown in the table below for a related methoxyphenyl derivative. researchgate.net

Table 6.4.1: Illustrative Crystal Data for a Substituted Acrylonitrile Derivative Data from a related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, to demonstrate typical parameters. researchgate.net

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2880(4) |

| b (Å) | 8.1030(9) |

| c (Å) | 28.460(3) |

| β (°) | 94.018(5) |

| Volume (ų) | 1676.6(3) |

| Z (molecules/unit cell) | 4 |

Theoretical and Computational Chemistry Studies of 3 Benzoyl 2 Methoxyphenyl Acetonitrile

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

Detailed theoretical studies on the electronic structure of (3-Benzoyl-2-methoxyphenyl)acetonitrile are not extensively available in the public domain. However, general principles of computational chemistry allow for a qualitative understanding of its electronic properties. The molecule possesses a complex arrangement of functional groups, including a benzoyl group, a methoxy (B1213986) group, and a nitrile group, all attached to a central benzene (B151609) ring. This intricate structure suggests a sophisticated electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. For this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring, which can act as an electron donor. Conversely, the LUMO is expected to be centered on the electron-withdrawing benzoyl and acetonitrile (B52724) groups, which can act as electron acceptors. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be necessary to precisely determine the energies of these frontier orbitals and to map their spatial distribution. Such calculations would also provide valuable insights into various reactivity descriptors, as outlined in the table below.

| Descriptor | Definition | Predicted Significance for this compound |

| Ionization Potential (IP) | The energy required to remove an electron from the HOMO. | The electron-donating methoxy group would likely lead to a lower ionization potential compared to unsubstituted benzonitrile. |

| Electron Affinity (EA) | The energy released when an electron is added to the LUMO. | The presence of two electron-withdrawing groups (benzoyl and nitrile) would result in a higher electron affinity. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | The combination of electron-donating and electron-withdrawing groups would result in a moderate to high electronegativity. |

| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. | The HOMO-LUMO gap would directly correlate with the chemical hardness. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. | A smaller HOMO-LUMO gap would imply greater chemical softness and thus higher reactivity. |

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the benzoyl and methoxy groups to the central phenyl ring, as well as the bond connecting the acetonitrile group. The steric and electronic interactions between these bulky groups will significantly influence the molecule's preferred three-dimensional structure.

Conformational analysis studies, employing computational methods such as molecular mechanics or DFT, would be essential to identify the most stable conformers (energy minima) and the transition states for their interconversion. The relative energies of these conformers would determine their population at a given temperature.

Molecular dynamics (MD) simulations could provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms under a given set of conditions (temperature, pressure, solvent), MD can reveal the accessible conformational space and the timescales of conformational changes. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system or a chemical reaction.

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, these calculations can identify the transition state structures, determine the activation energies, and predict the reaction kinetics and thermodynamics.

For instance, the nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. The benzoyl group's carbonyl carbon is susceptible to nucleophilic attack. Quantum chemical calculations could model these transformations, providing detailed insights into the step-by-step atomic rearrangements and the energy changes that occur along the reaction pathway. This would allow for a comparison of the feasibility of different reaction routes and the prediction of the major products.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus, which is influenced by the local chemical environment. Comparing the predicted spectrum with the experimental one can help in assigning the peaks and confirming the molecular structure.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be correlated with the absorption bands in the experimental spectra. This allows for a detailed understanding of the molecule's vibrational properties and the identification of characteristic functional group frequencies.

Below is a hypothetical table of predicted vibrational frequencies for key functional groups, which would typically be generated from such calculations.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Carbonyl (C=O) of Benzoyl | Stretching | 1680 - 1700 |

| C-O of Methoxy | Asymmetric Stretching | 1230 - 1270 |

| C-O of Methoxy | Symmetric Stretching | 1020 - 1075 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Role As a Synthetic Building Block and Intermediate in Complex Chemical Synthesis

Precursor in Heterocyclic Compound Synthesis

The molecular architecture of (3-Benzoyl-2-methoxyphenyl)acetonitrile makes it an adept precursor for the synthesis of a variety of heterocyclic compounds. The ortho-methoxy-benzoyl functionality, combined with the reactive acetonitrile (B52724) side chain, provides the necessary components for cyclization reactions that form stable, multi-ring systems. This compound can be envisioned as a key starting material for important classes of heterocycles such as quinolines, pyrimidines, and benzodiazepines, which are prominent scaffolds in medicinal chemistry.

Quinolines: The synthesis of quinolines can often be achieved through cyclization strategies such as the Friedländer annulation, which typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. iipseries.org While this compound does not possess an amino group, the methoxy (B1213986) group can be readily converted to a hydroxyl or amino group through established synthetic procedures. Subsequent reaction of this derivative, where the benzoyl ketone and the methylene of the acetonitrile group participate in the cyclization, would furnish a highly substituted quinoline (B57606) core. Such multi-component strategies are well-documented for building the quinoline framework. scielo.brnih.gov

Pyrimidines: Pyrimidine (B1678525) rings are commonly synthesized by the condensation of a three-carbon bifunctional unit with a reagent like urea (B33335), thiourea (B124793), or guanidine. bu.edu.eg this compound can serve as the requisite three-carbon component. The benzoyl ketone and the adjacent active methylene group can react with amidine derivatives in a [3+3] cycloaddition to construct the pyrimidine ring. mdpi.com The nitrile functionality itself can also participate in ring-forming reactions, offering an alternative pathway to pyrimidine synthesis through direct condensation with amides. nih.gov

Benzodiazepines: The benzodiazepine (B76468) core is another important heterocyclic system accessible from this precursor. The synthesis of 1,5-benzodiazepines, for instance, is classically achieved by the condensation of an o-phenylenediamine (B120857) with a ketone. nih.gov A derivative of this compound, specifically an ortho-amino benzophenone (B1666685), is a classic starting material for the synthesis of 1,4-benzodiazepines. This transformation highlights the utility of the compound as a masked precursor, requiring minimal functional group interconversion to engage in powerful ring-forming reactions.

Table 1: Potential Heterocyclic Synthesis Applications

| Heterocyclic System | Synthetic Strategy | Key Functional Groups Involved |

|---|---|---|

| Quinolines | Friedländer Annulation (or similar) | ortho-Aminoaryl Ketone, Active Methylene |

| Pyrimidines | [3+3] Cycloaddition | 1,3-Dicarbonyl (or equivalent), Amidine/Urea |

| Benzodiazepines | Condensation/Cyclization | ortho-Amino Benzophenone, Amines |

Application in Natural Product Synthesis Approaches

While specific examples of the direct use of this compound in the total synthesis of natural products are not widely documented, its potential as a strategic intermediate is significant. Many biologically active natural products are built upon complex heterocyclic scaffolds, such as those described above. The ability of this compound to serve as a precursor to quinoline, pyrimidine, and benzodiazepine cores makes it a valuable tool for synthetic chemists targeting these natural product families.

For instance, numerous alkaloids possess a quinoline or related fused nitrogen-containing heterocyclic core. The synthesis of these complex molecules often relies on the early introduction of a pre-functionalized aromatic building block to streamline the synthetic route. This compound provides such a building block, containing multiple functional handles (methoxy, benzoyl, nitrile) that can be strategically manipulated during a multi-step synthesis. This allows for the late-stage introduction of diversity or the attachment of other complex fragments, which is a common strategy in the synthesis of natural product analogues. unina.it The inherent functionality reduces the need for numerous protecting group manipulations and functional group interconversions, leading to more efficient and convergent synthetic pathways.

Contribution to Fragment-Based Synthesis Methodologies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in medicinal chemistry. nih.gov This approach utilizes small, low-molecular-weight molecules, or "fragments," which typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da), to probe the binding sites of biological targets. frontiersin.org Once a binding fragment is identified, it is optimized and grown into a more potent, drug-like molecule. nih.gov

This compound, with a molecular weight of approximately 251 g/mol , fits well within the criteria of a chemical fragment. lookchem.com It possesses several key features that make it an attractive component for a fragment library:

Structural Rigidity and Complexity: The molecule contains two aromatic rings, providing a rigid scaffold that can make defined interactions within a protein binding pocket.

Pharmacophoric Features: It includes key functional groups such as a ketone (a hydrogen bond acceptor), a methoxy group, and a nitrile, which can participate in various non-covalent interactions.

Multiple Vectors for Elaboration: A critical aspect of FBDD is the ability to synthetically elaborate the initial fragment hit. chemrxiv.org this compound offers several distinct vectors for chemical modification. The benzoyl ring and the methoxyphenyl ring can be further substituted, and the active methylene group can be functionalized, allowing chemists to systematically explore the chemical space around the core scaffold to improve binding affinity and selectivity.

The benzophenone moiety itself is considered a "privileged structure" in medicinal chemistry, as it is found in a wide array of biologically active compounds. nih.gov By incorporating this scaffold into a fragment, this compound serves as a high-quality starting point for FBDD campaigns, potentially reducing the time and effort required to develop a potent lead compound.

Table 2: Fragment-Based Drug Discovery Profile

| Property | Value/Description | Relevance in FBDD |

|---|---|---|

| Molecular Weight | ~251.28 g/mol | Adheres to "Rule of Three" for fragments. |

| Hydrogen Bond Acceptors | 3 (Ketone O, Methoxy O, Nitrile N) | Provides potential for specific protein interactions. |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 3 | Offers conformational flexibility while maintaining a core rigid structure. |

| Key Scaffolds | Benzophenone, Phenylacetonitrile | Represents privileged structures with known biological relevance. |

| Potential Elaboration Sites | Aromatic rings, Active methylene group | Provides multiple vectors for synthetic "fragment growing" or "linking". |

Future Research Perspectives and Emerging Areas

Exploration of Photochemical and Electrochemical Transformations

The benzophenone (B1666685) skeleton is renowned for its rich photochemistry, a property that can be exploited in (3-Benzoyl-2-methoxyphenyl)acetonitrile. Upon UV irradiation, benzophenone derivatives are known to undergo excitation to a triplet state, enabling them to act as potent photosensitizers. acs.orgrsc.org Future research could investigate the ability of this compound to initiate photochemical reactions, such as [2+2] cycloadditions or hydrogen atom abstraction processes. The latter could be particularly interesting, given the presence of the benzylic protons of the acetonitrile (B52724) group, potentially leading to intramolecular cyclization or dimerization products. Furthermore, understanding the photodegradation pathways of this molecule is crucial for assessing its environmental persistence and developing photostable derivatives if required for specific applications. nih.govresearchgate.net Studies in various solvents, such as acetonitrile and trifluoroethanol, could reveal solvent-dependent reaction pathways. acs.org

In the realm of electrochemistry, both the benzophenone and acetonitrile functionalities offer avenues for exploration. The electrochemical reduction of benzophenone to its radical anion is a well-established process. researchgate.netutexas.eduacs.org This radical anion can act as a strong electrogenerated base, capable of deprotonating weak carbon acids like acetonitrile. researchgate.net This suggests the possibility of intramolecular or intermolecular reactions initiated by the in situ generation of the cyanomethyl anion. For instance, the electrochemical cyanomethylation of the benzophenone carbonyl group could be explored as a route to novel, complex molecules. researchgate.net The electrochemical oxidation of the molecule could also be investigated, potentially leading to the formation of diazo compounds from the corresponding hydrazone derivative. acs.org Acetonitrile itself is a versatile participant in electrochemical reactions, serving as a source of carbon or nitrogen for the synthesis of amides and nitrogen-containing heterocycles. rsc.orgresearchgate.netkangyangintl.com

Development of Asymmetric Synthesis Strategies for Chiral Analogs

The development of methodologies for the enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. wikipedia.orgrroij.com For this compound, the benzophenone carbonyl group represents a key site for the introduction of chirality. Asymmetric reduction of the carbonyl group would lead to the formation of chiral benzhydrols. Research in this area could focus on the use of manganese-catalyzed asymmetric hydrogenation, which has proven effective for unsymmetrical benzophenones, to produce chiral alcohol derivatives of the title compound with high enantioselectivity. researchgate.net

Furthermore, the acetonitrile moiety provides another handle for introducing chirality. The development of catalytic enantioselective methods for the functionalization of the α-carbon of the acetonitrile group is an active area of research. chemrxiv.orgresearchgate.netacs.org Strategies employing cooperative iridium and Lewis acid catalysis for the α-allenylation of acetonitrile could be adapted to introduce a chiral allene (B1206475) group. chemrxiv.orgresearchgate.net Additionally, chiral phase-transfer catalysts could be explored to facilitate the enantioselective alkylation of the α-cyano carbanion, leading to the synthesis of acyclic nitriles with α-all-carbon quaternary stereocenters. acs.org The synthesis of chiral piperazinylpropylisoxazoline analogues through asymmetric 1,3-dipolar cycloaddition is another advanced strategy that could potentially be adapted. nih.gov

Integration into Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging field in green chemistry that often reduces or eliminates the need for bulk solvents. The integration of this compound into mechanochemical synthesis workflows presents an exciting research direction. The mechanochemical reduction of benzophenones using magnesium metal has been demonstrated, suggesting that the carbonyl group of the title compound could be selectively reduced under solvent-free conditions. researchgate.net

Future studies could explore a wider range of mechanochemical transformations. For instance, the hydrolysis of the nitrile group to a carboxylic acid or an amide, which is typically carried out in acidic or basic aqueous solutions, could potentially be achieved under mechanochemical conditions. chemistrysteps.comresearchgate.netyoutube.com The development of mechanochemical methods for the formation of C-C bonds at the α-position of the nitrile would also be of significant interest. The inherent advantages of mechanochemistry, such as reduced waste generation and potentially unique reactivity compared to solution-phase chemistry, make this a compelling area for future investigation.

Advanced Materials Applications (e.g., as a monomer for specialized polymers)

The bifunctional nature of this compound makes it an attractive candidate as a monomer for the synthesis of specialized polymers. The benzophenone moiety is a well-known photo-cross-linker. mdpi.comrsc.org Polymers incorporating benzophenone units can be cross-linked upon exposure to UV light, a property that is valuable for the fabrication of hydrogels, and surface coatings. mdpi.comrsc.orgresearchgate.net The development of polymers from this compound could lead to new photo-reactive materials with tailored properties. For example, benzophenone-containing polymers have been investigated for their ability to activate molecular oxygen photocatalytically, a property that could be harnessed in novel catalytic systems. acs.org

The acetonitrile group can also participate in polymerization reactions, particularly under extreme conditions where it can undergo hydrogen transfer reactions to form polymers with mixed sp2 and sp3 hybridized carbon atoms. osti.gov The nitrile functionality can also be a precursor to other functional groups within a polymer structure. Moreover, the acetonitrile group can influence the properties of polymers in solution and their interactions with other molecules. The use of acetonitrile as a solvent and a co-monomer in the synthesis of functionalized polyolefins highlights its role in controlling polymer microstructure. nih.gov Research into the polymerization of this compound, either through the benzophenone or acetonitrile moiety, could open up new avenues for the design of advanced materials with unique optical, thermal, and mechanical properties. nih.govacs.org

Q & A

Q. What are the common synthetic routes for preparing (3-Benzoyl-2-methoxyphenyl)acetonitrile, and what critical reaction parameters influence yield?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation to introduce the benzoyl group to a methoxyphenyl precursor, followed by nitrile introduction via nucleophilic substitution or cyanation. Critical parameters include:

- Temperature control : Excessive heat during benzoylation can lead to over-acylation or decomposition.

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts must be carefully quenched to avoid side reactions.

- Protecting groups : The methoxy group may require protection (e.g., methyl ether) to prevent demethylation under strong acidic conditions .

- Purification : Column chromatography with acetonitrile-water gradients (optimized via factorial design) effectively isolates the product from byproducts .

Q. How can NMR spectroscopy confirm the structure of this compound, and what spectral features are diagnostic?

Methodological Answer:

- ¹H NMR :

- Aromatic protons: The benzoyl group shows deshielded peaks (δ 7.5–8.0 ppm) with splitting patterns indicating substitution.

- Methoxy singlet: Sharp singlet at δ ~3.8 ppm confirms the -OCH₃ group.

- Acetonitrile CH₂: A triplet (δ ~3.5 ppm) coupled to the nitrile group.

- ¹³C NMR :

Q. What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

- Moisture sensitivity : Store in airtight containers with desiccants (e.g., molecular sieves) to prevent hydrolysis of the nitrile group.

- Light exposure : Amber glass containers mitigate photodegradation of the benzoyl moiety.

- Temperature : Stable at –20°C for long-term storage; avoid temperatures >25°C to prevent polymerization or decomposition .

Advanced Research Questions

Q. When optimizing chromatographic separation of this compound from reaction byproducts, what experimental design strategies enhance resolution?

Methodological Answer:

- Factorial design : Optimize mobile phase composition (e.g., acetonitrile:water ratios) and gradient profiles using a two-level full factorial design to assess interactions between variables .

- Column selection : C18 columns with 5 µm particle size improve peak symmetry.

- Salt-out extraction : For preparative-scale isolation, leverage phase separation in acetonitrile-water systems with NaCl to enhance purity .

Q. How should researchers address contradictions in X-ray crystallography data versus computational modeling for this compound's conformation?

Methodological Answer:

- Refinement software : Use SHELXL for high-resolution data to handle twinning or disorder, particularly for flexible methoxy and benzoyl groups .

- Computational validation : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with crystallographic torsion angles. Discrepancies may indicate crystal packing effects or solvent interactions .

- Data deposition : Cross-validate with Cambridge Structural Database entries for analogous nitriles .

Q. In studying the compound’s reactivity under varying conditions, how can kinetic and thermodynamic control be experimentally distinguished?

Methodological Answer:

- Quenching experiments : Halt reactions at timed intervals (e.g., 0°C quenching) to trap intermediates for LC-MS analysis.

- Variable-temperature NMR : Monitor equilibration between conformational isomers (e.g., rotamers of the benzoyl group) to identify thermodynamically favored states .

- Activation energy calculation : Use Arrhenius plots from kinetic studies (e.g., nitrile hydrolysis rates at 25–60°C) to differentiate pathways .

Q. How does the solubility profile of this compound in acetonitrile-water mixtures influence purification strategies?

Methodological Answer:

- Phase separation : At >3% acetonitrile, miscibility with water decreases, enabling salt-out extraction (e.g., Na₂SO₄) for crude product isolation .

- Low-temperature crystallization : Cool acetonitrile-rich solutions to –20°C to precipitate high-purity crystals.

- Solvent-induced phase change : Add anti-solvents (e.g., hexane) to acetonitrile solutions for controlled crystallization .

Q. What safety protocols are critical for handling this compound during high-temperature reactions?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate vapor exposure (acetonitrile’s explosive limit: 3–16% v/v) .

- Thermal stability testing : Conduct DSC analysis to identify decomposition thresholds (e.g., acetonitrile derivatives decompose at ~524°C) .

- Fire suppression : Employ CO₂ or alcohol-resistant foam; avoid water jets to prevent dispersion of flammable vapors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.